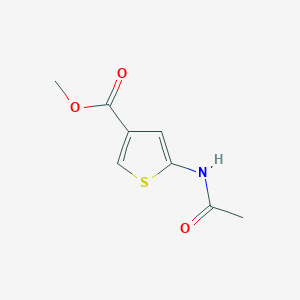
Methyl 5-acetamidothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-acetamidothiophene-3-carboxylate, also known as MATC, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl 5-acetamidothiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Methyl 5-acetamidothiophene-3-carboxylate has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
Methyl 5-acetamidothiophene-3-carboxylate has also been investigated for its potential applications in material science. It has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Methyl 5-acetamidothiophene-3-carboxylate-based materials have shown promising properties, including high thermal stability and optical activity.
Wirkmechanismus
The mechanism of action of Methyl 5-acetamidothiophene-3-carboxylate is not fully understood. However, it is believed that Methyl 5-acetamidothiophene-3-carboxylate exerts its anticancer activity by inhibiting the activity of Bcl-2, a protein that promotes cell survival and inhibits apoptosis. Methyl 5-acetamidothiophene-3-carboxylate has been shown to bind to the BH3 domain of Bcl-2, thereby preventing its interaction with pro-apoptotic proteins. This leads to the activation of the pro-apoptotic protein Bax, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-acetamidothiophene-3-carboxylate has been shown to exhibit significant anticancer activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. Methyl 5-acetamidothiophene-3-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-acetamidothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. Methyl 5-acetamidothiophene-3-carboxylate has also been found to exhibit significant anticancer activity against various cancer cell lines, making it a promising lead compound for the development of anticancer drugs.
However, there are also some limitations associated with the use of Methyl 5-acetamidothiophene-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. In addition, the in vivo toxicity and pharmacokinetic properties of Methyl 5-acetamidothiophene-3-carboxylate have not been fully evaluated, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the research on Methyl 5-acetamidothiophene-3-carboxylate. One potential direction is the development of Methyl 5-acetamidothiophene-3-carboxylate-based materials for various applications, including optoelectronics and energy storage. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. The identification of the molecular targets and pathways of Methyl 5-acetamidothiophene-3-carboxylate could also lead to the development of more potent and selective anticancer drugs. Finally, the evaluation of the in vivo toxicity and pharmacokinetic properties of Methyl 5-acetamidothiophene-3-carboxylate could pave the way for its clinical development as an anticancer agent.
Conclusion:
In conclusion, Methyl 5-acetamidothiophene-3-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its anticancer activity and mechanism of action have been extensively studied, and it has been found to exhibit significant activity against various cancer cell lines. However, further studies are needed to elucidate its molecular targets and pathways, evaluate its in vivo toxicity and pharmacokinetic properties, and optimize its synthesis method. Methyl 5-acetamidothiophene-3-carboxylate-based materials and drugs could have significant implications for the treatment of cancer and the development of new materials and technologies.
Synthesemethoden
Methyl 5-acetamidothiophene-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2,4-dichlorothiophene with sodium hydride, followed by the reaction with methyl acetate and finally with ammonia. The reaction yields Methyl 5-acetamidothiophene-3-carboxylate as a white solid with a melting point of 95-98°C. The purity of the product can be confirmed through various analytical techniques, including NMR and mass spectrometry.
Eigenschaften
CAS-Nummer |
89499-32-1 |
|---|---|
Produktname |
Methyl 5-acetamidothiophene-3-carboxylate |
Molekularformel |
C8H9NO3S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
methyl 5-acetamidothiophene-3-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-7-3-6(4-13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
XXNZTUBIXBUZIS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CS1)C(=O)OC |
Kanonische SMILES |
CC(=O)NC1=CC(=CS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



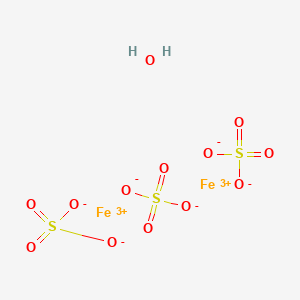

![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
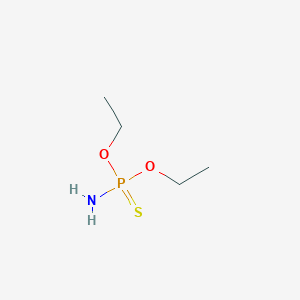
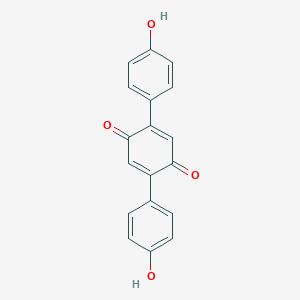

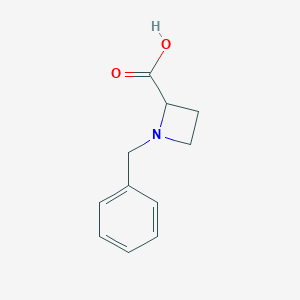
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
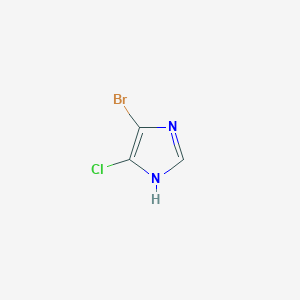

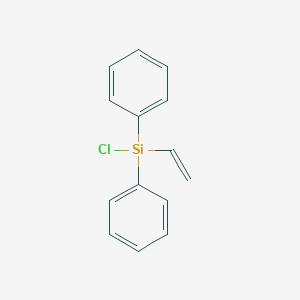
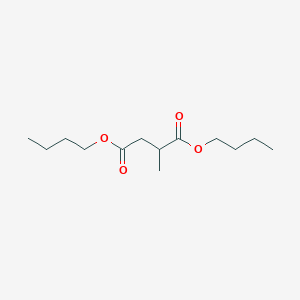
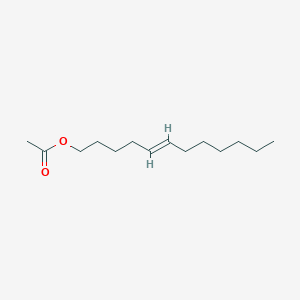
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)